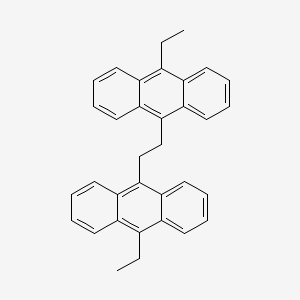
9,9'-(Ethane-1,2-diyl)bis(10-ethylanthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) typically involves multi-step organic reactions. One common method includes the functionalization of anthracene derivatives followed by coupling reactions. For instance, the preparation of crown ethers incorporating the 9,9’-(ethane-1,2-diyl)bis(anthracene) groups has been reported with yields of around 7% . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the coupling process .
Analyse Chemischer Reaktionen
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethyl groups and anthracene units can undergo substitution reactions, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as bromine, chlorine, and organolithium compounds are commonly used in these reactions. Conditions may include elevated temperatures and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) exerts its effects is primarily related to its electronic and structural properties. The anthracene units can interact with various molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as biological systems or electronic devices .
Vergleich Mit ähnlichen Verbindungen
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) can be compared with other anthracene derivatives and crown ethers:
Similar Compounds: Bis-(9,10-anthracenediyl)coronands, anthracene crown ethers, and azacrown ethers are some of the similar compounds
Uniqueness: The unique structural feature of having two anthracene units connected by an ethane-1,2-diyl bridge with ethyl substitutions makes this compound distinct.
Eigenschaften
CAS-Nummer |
88087-74-5 |
|---|---|
Molekularformel |
C34H30 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
9-ethyl-10-[2-(10-ethylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C34H30/c1-3-23-25-13-5-9-17-29(25)33(30-18-10-6-14-26(23)30)21-22-34-31-19-11-7-15-27(31)24(4-2)28-16-8-12-20-32(28)34/h5-20H,3-4,21-22H2,1-2H3 |
InChI-Schlüssel |
ODMZCRBIDKGONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC4=C5C=CC=CC5=C(C6=CC=CC=C64)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


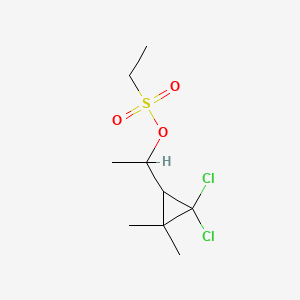
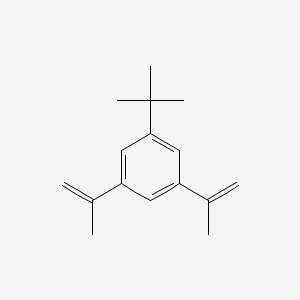
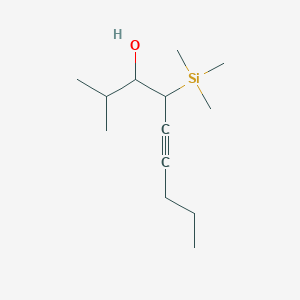
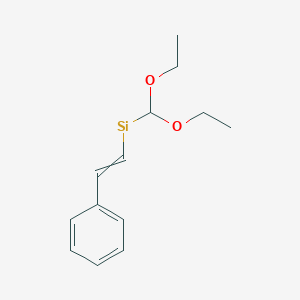
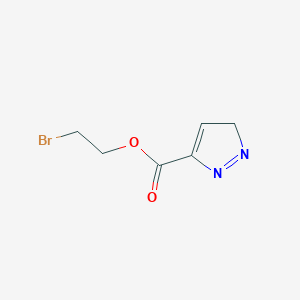



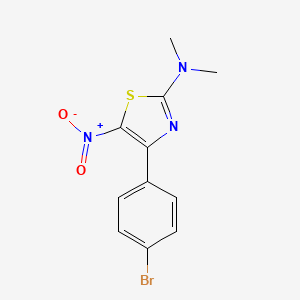
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
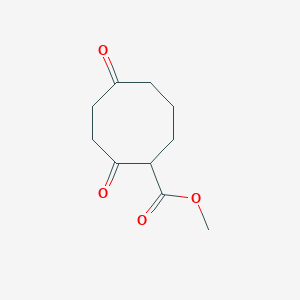
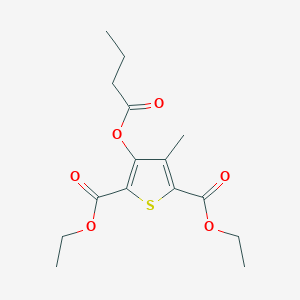
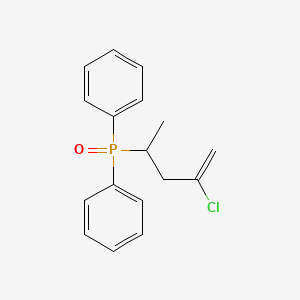
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
